n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)propan-2-amine
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Overview
Description
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between enaminones and hydrazines in the presence of a catalyst such as iodine.
Benzylation: The iodinated pyrazole is then reacted with a benzyl halide to form the benzylated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-6-{7-[3-(1-pyrrolidinyl)propoxy}imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine
- **N-(1-Benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C13H16IN3 |
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Molecular Weight |
341.19 g/mol |
IUPAC Name |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C13H16IN3/c1-10(2)15-7-11-3-5-13(6-4-11)17-9-12(14)8-16-17/h3-6,8-10,15H,7H2,1-2H3 |
InChI Key |
BQFGZDNJWUQZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
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